molecular formula C10H10BrN B1276356 2-Bromo-3-(4-methylphenyl)propanenitrile CAS No. 62448-29-7

2-Bromo-3-(4-methylphenyl)propanenitrile

Cat. No.: B1276356
CAS No.: 62448-29-7
M. Wt: 224.1 g/mol
InChI Key: LWIBRNSEZYUOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN and a molecular weight of 224.1 g/mol . It is characterized by the presence of a bromine atom, a nitrile group, and a methyl-substituted phenyl ring. This compound is used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: 3-(4-methylphenyl)propanenitrile derivatives.

    Reduction: 3-(4-methylphenyl)propanamine.

    Oxidation: 4-methylbenzoic acid.

Scientific Research Applications

2-Bromo-3-(4-methylphenyl)propanenitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpropiophenone: Similar structure but with a ketone group instead of a nitrile group.

    3-Bromo-4-methylbenzonitrile: Similar structure but with the bromine atom on the phenyl ring.

    2-Bromo-3-phenylpropanenitrile: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-Bromo-3-(4-methylphenyl)propanenitrile is unique due to the combination of its bromine atom, nitrile group, and methyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIBRNSEZYUOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406986
Record name 2-bromo-3-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62448-29-7
Record name 2-bromo-3-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.